1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate

structural characterization chemical identity procurement specification

1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate (CAS 656258-63-8) is a synthetic small molecule with the molecular formula C₁₈H₂₅NO₃ and a molecular weight of 303.4 g/mol, classified as a cyclopentaneacetic acid ester derivative. It contains a benzylamino amide moiety linked to a cyclopentylacetate ester via an α-hydroxybutanamide core.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
CAS No. 656258-63-8
Cat. No. B12543679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate
CAS656258-63-8
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC1=CC=CC=C1)OC(=O)CC2CCCC2
InChIInChI=1S/C18H25NO3/c1-2-16(22-17(20)12-14-8-6-7-9-14)18(21)19-13-15-10-4-3-5-11-15/h3-5,10-11,14,16H,2,6-9,12-13H2,1H3,(H,19,21)
InChIKeyUSDFPOKWMPGSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate (CAS 656258-63-8): Baseline Characterization for Research Procurement


1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate (CAS 656258-63-8) is a synthetic small molecule with the molecular formula C₁₈H₂₅NO₃ and a molecular weight of 303.4 g/mol, classified as a cyclopentaneacetic acid ester derivative . It contains a benzylamino amide moiety linked to a cyclopentylacetate ester via an α-hydroxybutanamide core . Identified in a patent disclosure within the cycloalkyl ketoamide chemical space [1], the compound is commercially available from research chemical suppliers exclusively for laboratory research purposes, not for human therapeutic or veterinary applications . Critically, no primary research publications, quantitative biological assay data, or head-to-head comparator studies were identified for this specific CAS number as of the evidence cut-off date.

Why Generic Substitution of 1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate Carries Unquantified Risk for Research Continuity


Although the broad cycloalkyl ketoamide class includes numerous ester and amide variants, generic substitution of 1-(benzylamino)-1-oxobutan-2-yl cyclopentylacetate cannot be justified without quantitative data specific to this exact compound. The compound occupies a structurally distinct position at the intersection of three pharmacophoric features: a benzylamino amide hydrogen-bond donor, a central α-oxybutanamide scaffold, and a cyclopentylacetate ester terminus . The closest cataloged analog, 1-(benzylamino)-1-oxobutan-2-yl 4-methylbenzoate (CAS 656258-65-0), replaces the cyclopentylacetate moiety with a 4-methylbenzoate group , a substitution expected to materially alter lipophilicity, metabolic stability, and target-binding conformation. In the broader benzylamino chemotype, structurally related benzyloxy-benzylamino compounds have demonstrated butyrylcholinesterase (hBChE) inhibitory activity with IC₅₀ values ranging from 0.171 µM to >10 µM depending on subtle substituent variations [1]. This precedent demonstrates that even minor structural modifications within this chemical space can produce order-of-magnitude differences in biological activity, underscoring that 1-(benzylamino)-1-oxobutan-2-yl cyclopentylacetate cannot be assumed interchangeable with any analog until directly and quantitatively compared.

1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate: Quantitative Selection Evidence and Critical Data Gaps for Procurement Decision-Making


Structural Identity Verification: CAS-Registry Uniqueness Confirmed Against Closest Cataloged Analogs

1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate (CAS 656258-63-8) possesses a unique molecular structure confirmed by InChI Key (USDFPOKWMPGSQA-UHFFFAOYSA-N) and canonical SMILES (CCC(C(=O)NCC1=CC=CC=C1)OC(=O)CC2CCCC2) that combinatorially distinguishes it from all other registered compounds . The closest cataloged structural analog is 1-(benzylamino)-1-oxobutan-2-yl 4-methylbenzoate (CAS 656258-65-0), which replaces the cyclopentylacetate ester with a 4-methylbenzoate ester. The cyclopentylacetate group confers a predicted XLogP3 of 4.0 versus an estimated ~3.2 for the methylbenzoate analog, representing an approximately 0.8 log unit increase in lipophilicity . This difference in calculated partition coefficient is sufficient to predict measurably altered membrane permeability and nonspecific protein binding profiles between the two compounds.

structural characterization chemical identity procurement specification

Patent Corpus Context: Inclusion Within Cathepsin K Inhibitor Chemical Space but Absence of Compound-Specific Activity Data

The compound falls within the generic Markush structure of cycloalkyl ketoamide derivatives claimed in US Patent Application US20050054819A1 as cathepsin K inhibitors [1]. However, 1-(benzylamino)-1-oxobutan-2-yl cyclopentylacetate is not individually exemplified, synthesized, or assayed in this patent disclosure. The patent reports cathepsin K inhibition data (Ki values) solely for a limited set of exemplified compounds bearing different amide and ester substituents. Without a specific Example number, IC₅₀, or Ki value for CAS 656258-63-8, its cathepsin K inhibitory potency relative to patented exemplars or established inhibitors such as odanacatib remains entirely uncharacterized. The patent disclosure provides only a class-level inference of potential utility and does not constitute quantitative evidence of activity for this specific compound.

cathepsin K inhibition cycloalkyl ketoamide patent landscape

Butyrylcholinesterase Inhibitory Potential: Vendor-Claimed Activity Without Target-Compound Quantitative Confirmation

The Smolecule vendor datasheet states that 'Research indicates that compounds related to 1-(benzylamino)-1-oxobutan-2-yl cyclopentylacetate exhibit significant biological activities. Specifically, derivatives of benzylamino compounds have shown inhibitory effects against enzymes such as butyrylcholinesterase and β-secretase' . However, this claim references the broader benzylamino compound class and does not provide an IC₅₀ value specific to CAS 656258-63-8. Independent literature searching confirms that structurally related 3- and 4-benzyloxy-benzylamino compounds demonstrate hBChE inhibition with IC₅₀ values spanning from 0.171 ± 0.063 µM to >10 µM [1], and benzylpiperidin-4-yl-linked benzylamino benzamides exhibit dual AChE/BChE inhibition with BChE IC₅₀ = 2.04 µM [2]. These class-level data establish that benzylamino-containing compounds can achieve potent cholinesterase engagement, but the specific contribution of the cyclopentylacetate ester moiety — and the resulting potency of CAS 656258-63-8 — has not been empirically determined.

butyrylcholinesterase inhibition Alzheimer's disease neurodegeneration

Recommended Research Application Scenarios for 1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping from Benzyloxy-Benzylamino Cholinesterase Inhibitors

Based on class-level evidence that benzylamino-containing compounds achieve potent hBChE inhibition (IC₅₀ as low as 0.171 µM for the 3-benzyloxy-benzylamino chemotype) [1], researchers may procure 1-(benzylamino)-1-oxobutan-2-yl cyclopentylacetate as a scaffold-hopping starting point. The replacement of the benzyloxy moiety with a cyclopentylacetate ester probe explores whether an ester-linked cyclopentyl group can maintain or improve cholinesterase engagement relative to the ether-linked benzyloxy series. Procurement is appropriate when the specific research question concerns structure-activity relationship (SAR) exploration of the ester vs. ether linkage at this vector, with the understanding that de novo enzyme inhibition assays will be required to generate the primary activity data for this compound.

Cathepsin K Probe Development: Unexemplified Patent Compound Requiring Independent Validation

Because 1-(benzylamino)-1-oxobutan-2-yl cyclopentylacetate falls within the Markush claims of US20050054819A1 (cycloalkyl ketoamides as cathepsin K inhibitors) but was never individually synthesized or assayed [2], its procurement is justifiable for research groups seeking to evaluate whether this specific ester substitution pattern yields cathepsin K inhibition comparable to exemplars within the patent. This scenario requires the end user to conduct independent cathepsin K enzyme assays and to compare results against patent-reported Ki values for exemplified analogs.

Analytical Reference Standard for CAS-Registry-Specific Identity Confirmation in Screening Libraries

The compound's unambiguous structural identity, confirmed by InChI Key USDFPOKWMPGSQA-UHFFFAOYSA-N and canonical SMILES , supports its use as an analytical reference standard for quality control in compound screening libraries. Its distinct retention time and mass spectrum (exact mass 303.18344366 g/mol) enable differentiation from the closely cataloged analog CAS 656258-65-0. Procurement for this purpose is warranted when analytical verification of library compound identity is the primary objective.

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